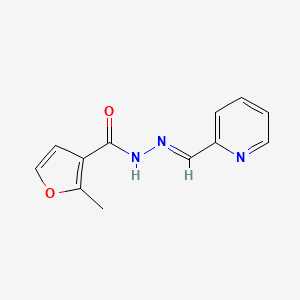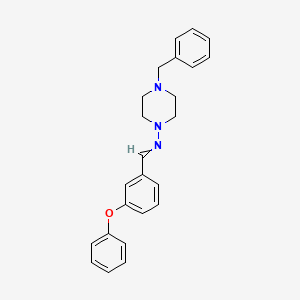
(E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-chlorophényl)-N’-(3,4-diméthoxybenzylidène)-1H-pyrazole-5-carbohydrazide est un composé organique synthétique qui appartient à la classe des dérivés du pyrazole
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de (E)-3-(4-chlorophényl)-N’-(3,4-diméthoxybenzylidène)-1H-pyrazole-5-carbohydrazide implique généralement la condensation de 3-(4-chlorophényl)-1H-pyrazole-5-carbohydrazide avec du 3,4-diméthoxybenzaldéhyde. La réaction est généralement réalisée en présence d’un catalyseur acide sous reflux. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, des composés similaires sont souvent produits en utilisant des réacteurs discontinus ou en flux continu. Le choix de la méthode dépend de l’échelle de production et de la pureté souhaitée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(E)-3-(4-chlorophényl)-N’-(3,4-diméthoxybenzylidène)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés d’hydrazine.
Substitution : Des réactions de substitution halogénée peuvent se produire au niveau du groupe chlorophényle.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Les réactions d’halogénation utilisent généralement des réactifs comme le chlore ou le brome dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés d’hydrazine.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de (E)-3-(4-chlorophényl)-N’-(3,4-diméthoxybenzylidène)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines impliquées dans les voies biologiques. Les effets du composé sont médiés par ces interactions, ce qui conduit à divers résultats biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- (E)-3-(4-chlorophényl)-N’-(benzylidène)-1H-pyrazole-5-carbohydrazide
- (E)-3-(4-chlorophényl)-N’-(4-méthoxybenzylidène)-1H-pyrazole-5-carbohydrazide
Unicité
(E)-3-(4-chlorophényl)-N’-(3,4-diméthoxybenzylidène)-1H-pyrazole-5-carbohydrazide est unique en raison de la présence à la fois des groupes 4-chlorophényle et 3,4-diméthoxybenzylidène. Ces groupes fonctionnels contribuent à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C19H17ClN4O3 |
|---|---|
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O3/c1-26-17-8-3-12(9-18(17)27-2)11-21-24-19(25)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+ |
Clé InChI |
NKECWCMPZSQSAV-SRZZPIQSSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)
![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)
![3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671981.png)
![4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)

![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)

![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11672029.png)
